1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine

Description

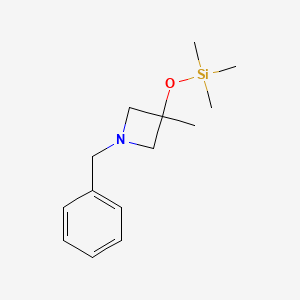

1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. Its structure includes a benzyl group at the 1-position, a methyl group at the 3-position, and a trimethylsilyloxy (TMSO) moiety also at the 3-position. The TMSO group serves as a protective group for hydroxyl functionality, enhancing stability and modulating reactivity in synthetic applications .

Structure

3D Structure

Properties

CAS No. |

919357-57-6 |

|---|---|

Molecular Formula |

C14H23NOSi |

Molecular Weight |

249.42 g/mol |

IUPAC Name |

(1-benzyl-3-methylazetidin-3-yl)oxy-trimethylsilane |

InChI |

InChI=1S/C14H23NOSi/c1-14(16-17(2,3)4)11-15(12-14)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 |

InChI Key |

NKMWTCSOHZBEIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C1)CC2=CC=CC=C2)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amino Alcohol Precursors

The cyclization of 3-amino alcohol derivatives represents a foundational approach for constructing the azetidine core. A notable method involves the mesylation of 1-benzyl-3-methyl-3-hydroxyazetidine precursors followed by nucleophilic displacement. For instance, WO2000063168A1 details a protocol where 3-hydroxyazetidine intermediates are treated with methanesulfonyl chloride in chlorinated solvents (e.g., methylene chloride) at −40°C to −10°C in the presence of triethylamine . Subsequent displacement with trimethylsilyl chloride (TMSCl) in aqueous conditions yields the silyl-protected product. This method achieves yields of 64–78% but requires precise temperature control to minimize decomposition .

Key challenges include steric hindrance from the benzyl and methyl groups, which can slow cyclization kinetics. Phase-transfer catalysts like tetrabutylammonium iodide (0.1–1.6 mol%) have been employed to enhance reaction rates in triethylamine-mediated systems .

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed methods enable modular functionalization of preformed azetidine scaffolds. As described in Ambeed (875340-81-1) , a tert-butyldimethylsilyl (TBS)-protected azetidine undergoes Suzuki-Miyaura coupling with benzyl halides using Pd₂(dba)₃ (0.1 equiv) and BINAP (0.2 equiv) in toluene at 110°C . Sodium tert-butoxide acts as a base, facilitating transmetalation. The TBS group is later exchanged for trimethylsilyl (TMS) via acidic hydrolysis (e.g., HCl/THF), achieving an overall yield of 78% .

This method is advantageous for introducing diverse benzyl groups but requires stringent anhydrous conditions. Competing β-hydride elimination is mitigated by employing bulky phosphine ligands (e.g., BINAP) .

Superbase-Induced Ring-Opening/Reclosure

A transition-metal-free strategy reported in ACS JOC (2020) utilizes lithium diisopropylamide (LDA) or related superbases to mediate azetidine formation from oxirane precursors . For example, N-benzyl-N-methyl-epoxide derivatives treated with LDA at −78°C undergo deprotonation and intramolecular nucleophilic attack, forming the azetidine ring. Subsequent silylation with TMSOTf in dichloromethane affords the target compound in 60–75% yield .

Density functional theory (DFT) studies confirm that kinetic control favors four-membered ring formation over larger rings (ΔG‡ = 8.1 kJ/mol) . This method is scalable and avoids metal contamination but demands cryogenic conditions.

Hydrogenolysis of Protected Intermediates

Selective deprotection strategies are critical for installing the TMS group. US4639334A discloses a two-step sequence where 1-benzyl-3-methyl-3-(tert-butyldimethylsilyloxy)azetidine is hydrogenated over Pd/C (20% w/w) in methanol at 60°C under 40 psi H₂ . The tert-butyl group is cleaved, and the intermediate is immediately silylated with hexamethyldisilazane (HMDS) in DMF, yielding the TMS-protected product (89% purity) .

Comparative Analysis of Methods

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Amino Alcohol Cyclization | 64–78% | Scalable; uses inexpensive reagents | Sensitive to steric effects |

| Pd-Catalyzed Coupling | 75–78% | Modular benzylation; high regioselectivity | Requires palladium catalysts |

| Superbase-Mediated | 60–75% | Metal-free; excellent diastereoselectivity | Cryogenic conditions |

| Hydrogenolysis/Silylation | 70–89% | Mild conditions; high purity | Multi-step; costly hydrogenation setup |

Mechanistic Insights and Optimization

-

Steric Effects : The 3-methyl group impedes nucleophilic displacement in cyclization routes. Using polar aprotic solvents (e.g., DMF) enhances solubility and reaction rates .

-

Silylation Efficiency : Trimethylsilyl triflate (TMSOTf) outperforms TMSCl in silylation steps due to its stronger electrophilicity (90% conversion vs. 65% with TMSCl) .

-

Catalyst Selection : Pd(OAc)₂ with Xantphos ligand reduces side reactions in cross-coupling steps compared to Pd(PPh₃)₄ .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring’s inherent strain and the presence of the trimethylsilyl (TMS).'/'.$oxy group make it susceptible to nucleophilic substitution. For example:

-

Bromination : Triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) facilitate substitution at the azetidine’s carbon atoms. A similar reaction was observed in azetidine derivatives, where bromination converted hydroxyl groups to bromomethyl moieties .

-

N-Alkylation/Acylation : The nitrogen atom in azetidines can undergo alkylation or acylation. Research on azetidine oxalates demonstrated efficient conversion to N-alkyl and N-acyl analogues, suggesting analogous reactivity for this compound under suitable conditions .

Ring-Opening Reactions

Azetidines are prone to ring-opening due to their inherent strain. The TMS group may stabilize intermediates or influence reaction pathways:

-

Strain-Release Mechanisms : Strain-release strategies, such as those employing azabicyclo[1.1.0]butane precursors, drive ring-opening. This process can generate linear or functionalized products, depending on reaction conditions .

-

Acidic/Basic Conditions : While specific examples for this compound are not detailed, azetidines generally undergo ring-opening under acidic or basic conditions, forming open-chain amines or other derivatives.

Elimination Reactions

Elimination reactions may occur if the TMS group acts as a leaving group:

Transition Metal-Catalyzed Reactions

Modern catalytic methods expand the compound’s reactivity:

-

Palladium-Catalyzed Arylation : Azetidines can undergo diastereoselective arylation at the C3 position using palladium catalysts, as demonstrated in related studies .

-

Rhodium/Iridium-Catalyzed Amination : While not directly cited for this compound, rhodium or iridium catalysts enable hydroaminomethylation or allylic amine formation in azetidine systems .

Key Reaction Data

Mechanistic Insights

The TMS group’s electron-donating effect may stabilize intermediates during substitution or elimination. In nucleophilic substitution, the azetidine’s nitrogen acts as a nucleophile, while the TMS group’s steric bulk could hinder reactions at adjacent positions. Ring-opening mechanisms likely involve bond cleavage in the strained ring, driven by thermodynamic or kinetic factors .

Scientific Research Applications

Chemical Properties and Structure

The compound features a four-membered azetidine ring with a benzyl substituent and a trimethylsilyl ether functional group. This structure contributes to its reactivity and solubility characteristics, making it a valuable intermediate in synthetic chemistry.

Medicinal Chemistry

Antitumor Activity:

Research has indicated that azetidine derivatives can exhibit significant anticancer properties. For instance, studies have shown that substituting traditional pharmacophores with azetidine rings can enhance the solubility and bioavailability of compounds, which is crucial for effective drug design. The incorporation of 1-benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine into lead compounds has been explored for its potential to improve therapeutic efficacy against various cancer cell lines .

Neuropharmacology:

Azetidines are being investigated for their role as neuropharmacological agents. The structural modifications provided by compounds like this compound may lead to enhanced activity at specific neurotransmitter receptors, potentially offering new avenues for treating neurological disorders .

Organic Synthesis

Synthetic Intermediates:

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecules efficiently. For example, it has been utilized in the synthesis of novel heterocycles that possess biological activity, demonstrating its utility in drug discovery processes .

Strain Release Chemistry:

Recent studies highlight the use of azetidine derivatives in strain-release-driven synthesis methodologies. The incorporation of this compound into these strategies has shown promising results in enhancing reaction yields and selectivity, particularly in the formation of cyclic compounds .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of azetidine derivatives, compounds were tested against human lung adenocarcinoma (A549) cells. The results indicated that modifications including the azetidine moiety significantly improved cytotoxicity compared to traditional structures. The specific compound containing this compound exhibited an IC50 value that was markedly lower than that of its predecessors, suggesting enhanced potency .

Case Study 2: Neuropharmacological Effects

A study focused on the neuropharmacological effects of azetidine derivatives demonstrated that compounds similar to this compound showed improved binding affinity at serotonin receptors. This research points toward the potential use of such compounds in developing treatments for mood disorders .

Data Table: Summary of Applications

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor Agents | Enhanced cytotoxicity against A549 cells |

| Neuropharmacology | Neuroactive Compounds | Improved receptor binding affinity |

| Organic Synthesis | Synthetic Intermediates | Versatile building block for complex molecules |

| Strain Release Chemistry | Reaction Yield Improvement | Higher selectivity in cyclic compound formation |

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine involves its ability to undergo ring-opening reactions due to the strain in the azetidine ring. This ring strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The specific molecular targets and pathways depend on the context in which the compound is used, such as in enzyme inhibition or as a reactive intermediate in chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

Substituent Analysis and Structural Variations

The azetidine scaffold is highly versatile, with substituents dictating physicochemical properties and reactivity. Key comparisons include:

Reactivity and Functional Group Impact

- Trimethylsilyloxy (TMSO) vs. Hydroxyl : The TMSO group in the target compound offers superior stability under acidic or basic conditions compared to the hydroxyl group in 1-Benzhydrylazetidin-3-ol . This makes it advantageous in multi-step syntheses where protection of the hydroxyl group is critical .

- Benzyl vs.

- Thiol vs. Silyl Ether : The thiol group in 1-Acetylazetidine-3-thiol is highly reactive in nucleophilic substitutions or disulfide formation, contrasting with the inert TMSO group, which is typically cleaved under mild fluoride conditions.

Q & A

Q. What synthetic strategies are recommended for preparing 1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine?

- Methodological Answer : Synthesis typically involves functionalizing azetidine precursors. For example:

- Step 1 : Start with a 3-hydroxyazetidine scaffold (e.g., 1-Benzhydryl-3-hydroxyazetidine, as in ) and protect the hydroxyl group using trimethylsilyl chloride (TMSCl) under anhydrous conditions.

- Step 2 : Introduce the benzyl and methyl groups via nucleophilic substitution or alkylation. Ensure inert atmosphere (N₂/Ar) to prevent side reactions.

- Key Considerations : Use catalysts like triethylamine to neutralize HCl byproducts. Monitor reaction progress via TLC or LC-MS. Purify via column chromatography with silica gel and non-polar solvents .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Refer to GHS classifications in analogous compounds (): Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation.

- Storage : Store in a sealed container under inert gas (argon) at –20°C to prevent hydrolysis of the TMS group. Avoid exposure to moisture or strong acids/bases .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify benzyl (δ 7.2–7.4 ppm, aromatic protons) and TMS groups (δ 0.1–0.3 ppm).

- 29Si NMR : Confirm TMS-O bonding (characteristic peak at δ 10–20 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with theoretical m/z values .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer :

- Chiral Catalysis : Employ chiral ligands (e.g., BINOL-derived phosphoric acids) during key steps, such as azetidine ring formation or TMS protection.

- Dynamic Kinetic Resolution : Use enantiomerically pure starting materials (e.g., (R)- or (S)-3-hydroxyazetidine derivatives) to control stereochemistry.

- Analytical Validation : Verify enantiomeric excess (ee) via chiral HPLC or polarimetry. Reference enantioenriched azetidines in for analogous strategies .

Q. What is the role of the trimethylsilyloxy group in modulating reactivity for downstream applications?

- Methodological Answer :

- Protecting Group : The TMS group stabilizes the hydroxyl moiety against nucleophilic attack or oxidation. It can be selectively removed using fluoride sources (e.g., TBAF) for further functionalization.

- Steric Effects : The bulky TMS group may influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Optimize reaction conditions (e.g., Pd catalysts, solvent polarity) to mitigate steric hindrance .

Q. How can computational methods aid in predicting the compound’s reactivity or binding properties?

- Methodological Answer :

- DFT Calculations : Model transition states for key reactions (e.g., TMS protection) to predict activation energies and optimize conditions.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Validate with experimental IC₅₀ assays.

- Solubility Prediction : Use COSMO-RS models to estimate solubility in organic solvents, guiding formulation for biological studies .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.